molecular formula C6H9ClN2O2 B3391588 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride CAS No. 1888488-02-5

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride

Cat. No.: B3391588
CAS No.: 1888488-02-5
M. Wt: 176.60 g/mol
InChI Key: MBVBDNHOGLXMQM-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride is a bicyclic heterocyclic compound comprising a partially saturated pyridine ring fused with an oxazole ring. Its molecular formula is C₆H₉ClN₂O₂, with an average mass of 176.600 g/mol (inferred from Gaboxadol HCl in ). The compound’s structure suggests applications in medicinal chemistry, particularly as a precursor or analogue of GABAergic modulators .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6-4-3-7-2-1-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVBDNHOGLXMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ONC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888488-02-5
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride typically involves the cyclocondensation of N-acylated glycine derivatives with aldehydes. This reaction is carried out under reflux using acetic anhydride as a dehydrating agent and sodium acetate as a catalyst . The yields of this reaction can range from 38% to 80%, depending on the specific reactants and conditions used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole and pyridine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield different pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies suggest that 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol hydrochloride exhibits antimicrobial properties against certain bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research indicates that the compound may have anticancer effects by inhibiting specific pathways involved in tumor growth. Studies are ongoing to elucidate its mechanism of action and efficacy against various cancer cell lines.

Biological Research

The compound is also being explored for its role in biological systems:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic purposes.
  • Receptor Modulation : The compound's interaction with specific receptors in the body suggests potential applications in modulating receptor activity for therapeutic effects.

Materials Science

In addition to its biological applications, this compound is being studied for its properties in materials science:

  • Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers with unique properties. Its chemical structure allows for modifications that can enhance material properties such as strength and thermal stability.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at low concentrations compared to standard antibiotics. This study highlights the potential of this compound as a new antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies conducted on several cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The findings suggest that further exploration could lead to the development of novel anticancer therapies utilizing this compound.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to two primary analogues: Gaboxadol Hydrochloride and 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridine-3-carboxylic Acid Hydrochloride .

Parameter Target Compound Gaboxadol HCl Carboxylic Acid Derivative
IUPAC Name 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride 4,5,6,7-Tetrahydro[1,2]oxazolo[5,4-c]pyridin-3(2H)-one hydrochloride 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride
Molecular Formula C₆H₉ClN₂O₂ C₆H₉ClN₂O₂ C₇H₉ClN₂O₃
Key Substituent Hydroxyl (-OH) at position 3 Ketone (=O) at position 3 Carboxylic acid (-COOH) at position 3
Ring Fusion Positions Oxazole fused at pyridine [4,5-c] Oxazole fused at pyridine [5,4-c] Oxazole fused at pyridine [4,5-c]
Pharmacological Target Presumed GABA_A receptor modulation (inferred from structural similarity to Gaboxadol) GABA_A receptor agonist (clinically studied for insomnia) Unknown, but marketed for medicinal purposes (e.g., as a synthetic intermediate)

Functional and Pharmacological Comparisons

  • Gaboxadol HCl: The ketone group in Gaboxadol increases its electrophilicity, enhancing binding to GABA_A receptors. Clinical studies highlight its sedative-hypnotic effects, though development was discontinued due to side effects . The target compound’s hydroxyl group may reduce receptor affinity but improve water solubility.
  • Carboxylic Acid Derivative : The carboxylic acid group introduces higher acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~10–12), altering ionization and membrane permeability. This derivative is commercially available for drug discovery but lacks published efficacy data .

Research Findings and Gaps

  • Gaboxadol’s Clinical Legacy : Gaboxadol’s partial agonism at extrasynaptic GABA_A receptors (δ-subunit) underpinned its sleep-promoting effects but also caused next-day drowsiness, limiting its utility . Structural modifications, such as replacing the ketone with a hydroxyl group (as in the target compound), could mitigate side effects but require validation.
  • Unanswered Questions: The target compound’s metabolic stability and toxicity profile are uncharacterized. No peer-reviewed studies directly compare its GABAergic activity to Gaboxadol or the carboxylic acid derivative.

Biological Activity

4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol hydrochloride (CAS: 157327-53-2), also referred to as 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C6H9ClN2O
  • Molecular Weight : 160.6 g/mol
  • IUPAC Name : 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride
  • Purity : 95%

The biological activity of this compound is primarily linked to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and providing therapeutic benefits for cognitive disorders .

1. Acetylcholinesterase Inhibition

Recent studies have demonstrated that oxazolo derivatives exhibit significant inhibitory activity against AChE. For instance:

  • In vitro Studies : Compounds similar to 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol were screened for their AChE inhibition potential. The results indicated varying degrees of inhibition at concentrations ranging from 100 µM to 300 µM .
  • Kinetic Analysis : The inhibition was found to be reversible and involved non-covalent interactions with the enzyme's active site. This suggests a promising avenue for developing cognitive enhancers based on this compound .

2. Antiproliferative Activity

In related studies involving similar oxazole compounds:

  • Cell Line Studies : Compounds showed antiproliferative effects against various human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations. This indicates potential anticancer properties .
CompoundCell Line TestedIC50 (μM)
Compound AHeLa0.15
Compound BMCF-70.25
Compound CA5490.30

3. Neuroprotective Effects

In animal models:

  • Cognitive Tests : Administering derivatives similar to 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol resulted in improved performance in cognitive tests such as the Y-maze and Object Recognition Test at doses of 5 μmol/kg and 10 μmol/kg respectively .

Case Studies

  • Study on Cognitive Enhancement : In a controlled study involving rodents treated with the compound showed significant improvement in memory retention compared to control groups. The study highlighted the compound's potential as a therapeutic agent for Alzheimer's disease .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of oxazole derivatives indicated that certain structural modifications could enhance the potency against cancer cell lines while maintaining low toxicity in normal cells .

Q & A

Q. What are the key structural features and characterization methods for 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride?

The compound features a fused oxazolo-pyridine core with a hydroxyl group at position 3 and a hydrochloride salt. Key structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : To resolve proton environments in the tetrahydro-pyridine and oxazole rings.
  • X-ray crystallography : For spatial arrangement of atoms and hydrogen bonding patterns involving the hydroxyl and hydrochloride groups .
  • Molecular formula : C₆H₉ClN₂O (MW: 160.60 g/mol), confirmed via elemental analysis .

Q. What are standard synthetic routes for this compound?

A general synthesis involves:

Cyclization : Reacting precursors (e.g., substituted pyridines) with hydroxylamine derivatives under reflux in xylene or toluene .

Salt formation : Treating the free base with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

Purification : Recrystallization from methanol or ethanol to achieve >95% purity .
Key parameters include inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis .

Q. How is solubility assessed for this compound in different solvents?

Methodology includes:

  • Shake-flask technique : Measure saturation concentrations in water, DMSO, and ethanol at 25°C.
  • HPLC-UV quantification : Validate solubility limits, noting poor aqueous solubility (common for fused heterocycles) and improved solubility in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Maintain reflux at 110–120°C during cyclization to balance reaction rate and side-product formation .
  • Solvent selection : Use tetrahydrofuran (THF) for intermediates to enhance solubility and reduce aggregation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
    Yield improvements (>80%) are achievable by adjusting stoichiometry and reaction time (e.g., 24–30 hours for complete conversion) .

Q. What mechanisms explain the compound’s stability under varying pH and temperature conditions?

  • pH-dependent degradation : The hydroxyl group undergoes hydrolysis in acidic conditions (pH < 3), while the oxazole ring remains stable in neutral/basic buffers .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with hydrochloride dissociation contributing to mass loss .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fused heterocycle .

Q. How can contradictions in reported biological activity data be resolved?

Conflicting bioactivity results (e.g., antimicrobial vs. no activity) may arise from:

  • Purity discrepancies : Validate compound purity via HPLC-MS before assays .
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .
  • Structural analogs : Compare with derivatives (e.g., methyl or trifluoromethoxy substitutions) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Model charge distribution to identify electrophilic centers (e.g., C-4 in the pyridine ring) prone to nucleophilic attack .
  • Molecular docking : Predict binding affinities with biological targets (e.g., kinases) to guide functionalization strategies .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data between studies?

  • Reference standards : Use certified NMR spectra (e.g., from PubChem) for baseline comparisons .
  • Deuteration effects : Account for solvent (DMSO-d₆ vs. CDCl₃) shifts in proton NMR .
  • Crystallographic validation : Resolve ambiguous peaks in mass spectrometry with X-ray structures .

Methodological Resources

TechniqueApplicationReference
NMRStructural elucidation
X-rayCrystallographic confirmation
HPLC-UVPurity/solubility analysis
TGAThermal stability profiling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride
Reactant of Route 2
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride

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